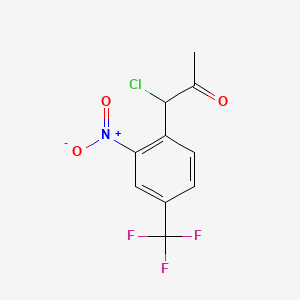
1-Chloro-1-(2-nitro-4-(trifluoromethyl)phenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-1-(2-nitro-4-(trifluoromethyl)phenyl)propan-2-one is an organic compound with the molecular formula C10H8ClF3NO3. This compound is characterized by the presence of a chloro group, a nitro group, and a trifluoromethyl group attached to a phenyl ring, along with a propan-2-one moiety. It is a versatile compound used in various chemical reactions and has significant applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(2-nitro-4-(trifluoromethyl)phenyl)propan-2-one typically involves the nitration of 1-chloro-4-(trifluoromethyl)benzene followed by a Friedel-Crafts acylation reaction. The nitration process introduces the nitro group into the aromatic ring, and the Friedel-Crafts acylation attaches the propan-2-one moiety. The reaction conditions often require the use of strong acids like sulfuric acid and catalysts such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-1-(2-nitro-4-(trifluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Sodium amide (NaNH2), thiourea.
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Carboxylic acids: Formed by the oxidation of the compound.
Substituted derivatives: Formed by nucleophilic substitution reactions.
Applications De Recherche Scientifique
1-Chloro-1-(2-nitro-4-(trifluoromethyl)phenyl)propan-2-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as an anti-inflammatory and antimicrobial agent.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-Chloro-1-(2-nitro-4-(trifluoromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chloro-2-nitro-4-(trifluoromethyl)benzene: Similar structure but lacks the propan-2-one moiety.
1-Chloro-4-nitro-2-(trifluoromethyl)benzene: Similar structure but with different substitution pattern on the benzene ring.
2-Chloro-5-nitrobenzotrifluoride: Contains a trifluoromethyl group and nitro group but lacks the propan-2-one moiety.
Uniqueness
1-Chloro-1-(2-nitro-4-(trifluoromethyl)phenyl)propan-2-one is unique due to the presence of both the propan-2-one moiety and the trifluoromethyl group, which confer distinct chemical and physical properties. The combination of these functional groups allows for diverse reactivity and applications in various fields of research.
Propriétés
Formule moléculaire |
C10H7ClF3NO3 |
|---|---|
Poids moléculaire |
281.61 g/mol |
Nom IUPAC |
1-chloro-1-[2-nitro-4-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H7ClF3NO3/c1-5(16)9(11)7-3-2-6(10(12,13)14)4-8(7)15(17)18/h2-4,9H,1H3 |
Clé InChI |
DEWMYQPBZPLRHV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


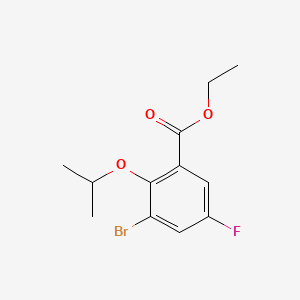

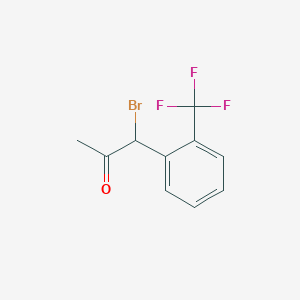





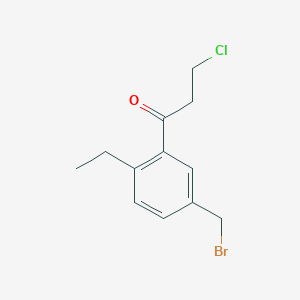

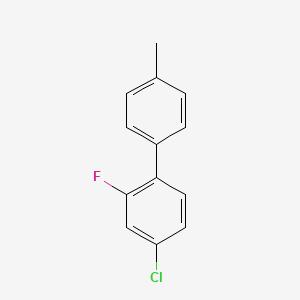

![8-Methoxy-4,5-dihydrobenzo[6,7]thiepino[4,5-d]isoxazole-3-carboxylic acid](/img/structure/B14041026.png)

